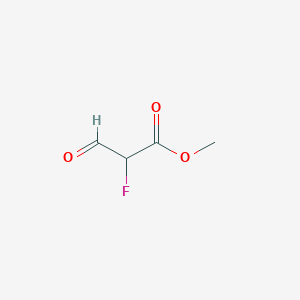

Methyl 2-fluoro-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO3/c1-8-4(7)3(5)2-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGJWSHAENGWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules imparts unique and often advantageous properties. acs.orgtandfonline.com Fluorine's high electronegativity, second only to helium on the Pauling scale, and its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to profoundly influence a molecule's physical and chemical characteristics without adding significant steric bulk. tandfonline.comacs.org

Key modifications resulting from fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the biological half-life of a drug molecule. acs.org

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or reduce the basicity of amines. acs.org

Increased Lipophilicity: In some contexts, fluorine substitution can enhance a molecule's ability to permeate cell membranes by increasing its lipophilicity. acs.org

Conformational Control: The highly polarized C-F bond can influence molecular conformation through dipole-dipole interactions and hyperconjugation. acs.org

These attributes have made the strategic incorporation of fluorine a cornerstone of modern medicinal chemistry and materials science. acs.orgtandfonline.com

The Versatility of β Keto Esters in Synthesis

β-Keto esters are highly valuable building blocks in organic synthesis due to the presence of both electrophilic and nucleophilic centers. researchgate.netrsc.org This dual reactivity allows them to participate in a wide array of chemical transformations. researchgate.net They are key intermediates in the synthesis of numerous complex molecules, including pharmaceuticals and natural products. rsc.orgresearchgate.net The general structure of a β-keto ester features a ketone carbonyl group at the β-position relative to the ester carbonyl, leading to an acidic α-proton. This acidity facilitates the formation of enolates, which are potent nucleophiles for forming new carbon-carbon bonds.

Methyl 2 Fluoro 3 Oxopropanoate: a Specialized Intermediate

Methyl 2-fluoro-3-oxopropanoate belongs to the class of α-fluorinated β-keto esters. The presence of the fluorine atom at the α-position significantly influences its reactivity. This strategic placement of fluorine enhances the electrophilicity of the adjacent carbonyl groups and further acidifies the remaining α-proton (if present), making it a unique and highly reactive synthetic intermediate. Research into α-fluorinated β-keto esters is a burgeoning field, driven by the demand for novel fluorinated compounds in various applications. researchgate.netmdpi.com

The Evolving Landscape of Fluorinated Compound Research

Direct α-Fluorination Strategies for β-Keto Esters

Direct α-fluorination of β-keto esters is a primary strategy for synthesizing compounds like this compound. This approach involves the introduction of a fluorine atom onto the carbon atom situated between the two carbonyl groups of a β-keto ester. The development of catalytic enantioselective methods has been a major focus, aiming to control the stereochemistry at the newly formed stereocenter. nih.gov These strategies can be broadly categorized into enantioselective approaches using chiral catalysts and the selection of appropriate fluorinating reagents.

Enantioselective α-Fluorination Approaches

Enantioselective α-fluorination creates a specific three-dimensional arrangement (stereoisomer) of the target molecule, which is often crucial for its biological activity. This is achieved by using chiral catalysts that create a chiral environment around the reacting molecules, influencing the direction from which the fluorine atom is added. Both metal-based and organic molecules have been successfully employed as catalysts for this purpose.

Chiral metal complexes are powerful tools for asymmetric catalysis. In the context of α-fluorination, a chiral ligand coordinates to a metal center, and this complex then orchestrates the enantioselective delivery of fluorine to the β-keto ester substrate.

Palladium: Chiral palladium complexes have been shown to be effective catalysts for the enantioselective fluorination of various β-ketoesters. nih.gov Using a novel palladium complex, both cyclic and acyclic substrates can be fluorinated with high enantioselectivity (83-94% ee). nih.gov This method is also advantageous for its ability to proceed in environmentally benign solvents like ethanol. nih.gov Cationic palladium catalysts have also been successfully used with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov

Copper: Copper(II) complexes with chiral bis(oxazoline) ligands are also prominent in this field. acs.org The addition of hexafluoroisopropanol (HFIP) has been found to be critical for achieving high enantioselectivity in some cases. acs.org More recently, solvent-free methods using a planetary ball mill have been developed, employing diphenylamine-linked bis(oxazoline)-Cu(OTf)₂ complexes. researchgate.netrsc.org These mechanochemical conditions provide high yields and enantioselectivities with reduced reaction times and low catalyst loading. researchgate.netrsc.org Continuous-flow microreactors have also been utilized for this transformation, allowing for efficient and highly enantioselective fluorination of cyclic β-keto esters in minutes. nih.gov

Iron: Chiral iron(III)-salan complexes have been used for the enantioselective fluorination of β-keto esters, achieving high yields and enantioselectivities (up to 94% ee). mdpi.com

Table 1: Examples of Chiral Metal-Catalyzed α-Fluorination of β-Keto Esters

| Metal/Ligand System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Palladium / Chiral Ligand | NFSI | High | 83-94 | nih.gov |

| Copper(II) / Bis(oxazoline) | NFSI | High | >80 | acs.org |

| Copper(II) / Diphenylamine-linked Bis(oxazoline) | NFSI | up to 96 | up to 99 | researchgate.netnih.gov |

| Iron(III) / Salan | Selectfluor | 87 | 94 | mdpi.com |

| Nickel(II) / DBFOX-Ph | NFSI | High | 93-99 | nih.gov |

| Titanium / TADDOL | Selectfluor | >80 | up to 90 | nih.govacs.org |

Organocatalysis offers an alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals. These reactions are catalyzed by small organic molecules.

Primary Amine Catalysis: Primary amines, often derived from natural products like amino acids, can catalyze fluorination reactions. For example, β,β-diaryl serines have been used as primary amine organocatalysts, with the addition of alkali carbonates enhancing the reaction. researchgate.netmdpi.com This system works efficiently with only a slight excess of the fluorinating agent Selectfluor. researchgate.net

Cinchona Alkaloid Derivatives: Cinchona alkaloids and their derivatives are a privileged class of organocatalysts. beilstein-journals.org Primary amines derived from Cinchona alkaloids have proven to be highly effective for the enantioselective α-fluorination of cyclic ketones and have been extended to other carbonyl systems. nih.govresearchgate.netescholarship.org These catalysts operate via enamine activation. nih.govresearchgate.net Recyclable fluorous Cinchona alkaloid esters have also been developed as promoters for asymmetric fluorination, offering comparable reactivity and selectivity to their non-fluorous counterparts while allowing for easy recovery and reuse. beilstein-journals.org

Table 2: Examples of Organocatalytic α-Fluorination of β-Dicarbonyl Compounds

| Catalyst System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| β,β-Diaryl Serine / Na₂CO₃ | Selectfluor | 50-99 | up to 98 | researchgate.netmdpi.com |

| Primary Amine-functionalized Cinchona Alkaloid | NFSI | Good | up to 99 | nih.govescholarship.org |

| Fluorous Cinchona Alkaloid Ester | Selectfluor | Good | up to 80 | beilstein-journals.org |

A significant challenge in synthesis is the creation of stereogenic quaternary centers—a carbon atom bonded to four different non-hydrogen groups. The α-fluorination of α-substituted β-keto esters generates such centers. nih.govmdpi.com Both metal-catalyzed and organocatalytic methods have been successfully developed for this purpose. mdpi.com The key to asymmetric induction is the creation of a highly organized transition state where the chiral catalyst dictates the facial selectivity of the fluorinating agent's attack on the enolate intermediate. For instance, Togni's work with Ti/TADDOL complexes demonstrated that chiral metal complexes could effectively promote the stereoselective fluorination of α-substituted acyclic β-keto esters, yielding products with moderate to high enantiomeric excess. mdpi.comresearchgate.net Organocatalytic approaches using phase-transfer catalysis (PTC) or primary amine catalysts have also proven effective in constructing these challenging stereocenters. mdpi.com

Electrophilic Fluorination Reagents and Their Application (e.g., Selectfluor)

The choice of the fluorine source is critical. Electrophilic fluorinating reagents function as a source of "F⁺" and are widely used in these reactions. They are typically N-F compounds, which are stable, solid materials that are easier and safer to handle than elemental fluorine.

Selectfluor® (F-TEDA-BF₄) is one of the most common and effective electrophilic fluorinating agents. mdpi.comresearchgate.net It is an N-fluorotriethylenediammonium salt that is commercially available and widely used in both metal-catalyzed and organocatalytic reactions for the fluorination of β-keto esters. researchgate.netbeilstein-journals.org Its application was a significant breakthrough, enabling many of the catalytic enantioselective fluorination methods developed to date. researchgate.net

N-Fluorobenzenesulfonimide (NFSI) is another widely used electrophilic N-F reagent that has proven effective in numerous asymmetric fluorination protocols. nih.govmdpi.com

The development of these stable electrophilic reagents has been a major driver of progress in catalytic enantioselective fluorination. mdpi.comresearchgate.net

Nucleophilic Fluorination Approaches (e.g., Et₃N·3HF, Et₃N·5HF)

In contrast to electrophilic fluorination, nucleophilic approaches use a fluoride ion ("F⁻") source. This represents an umpolung (polarity reversal) strategy for the α-fluorination of β-keto esters. mdpi.comresearchgate.net This area is less developed due to the low reactivity of the fluoride anion. mdpi.comnih.gov

However, recent advances have shown promise. Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and its pentahydrofluoride counterpart (Et₃N·5HF) have been used as nucleophilic fluoride sources. mdpi.comnih.gov These reactions often require a mediator. For example, a highly enantioselective oxidative fluorination of β-keto esters was developed using Et₃N·3HF as the nucleophilic fluoride source, mediated by a chiral iodoarene organocatalyst and an oxidant like m-CPBA. nih.gov This method proceeds through the in-situ formation of a chiral hypervalent iodine-fluorine species that then reacts with the β-keto ester. nih.gov

De Novo Construction of α-Fluoro-β-Keto Esters

The de novo synthesis of α-fluoro-β-keto esters involves building the molecule from simpler, non-keto-ester precursors. These methods are fundamental for creating the core structure with the fluorine atom precisely positioned at the α-carbon.

Strategies Utilizing Fluorinated Building Blocks (e.g., Fluoroacetate (B1212596) Derivatives)

A primary strategy for the de novo construction of these compounds involves the use of simple, commercially available fluorinated building blocks. Ethyl bromofluoroacetate, a derivative of fluoroacetic acid, is a key reagent in this approach.

One prominent method is the Reformatsky reaction, where ethyl bromofluoroacetate reacts with an aldehyde in the presence of zinc. alaska.eduethz.ch This reaction initially forms an α-fluoro-β-hydroxy ester. Subsequent oxidation of the newly formed hydroxyl group, often using a reagent like Dess-Martin periodinane (DMP), yields the target α-fluoro-β-keto ester. alaska.edu This two-step sequence provides a reliable pathway to the desired carbon skeleton with the fluorine and keto groups in the correct relative positions.

Another approach involves leveraging the nucleophilic character of fluoroacetate derivatives in condensation reactions, as detailed in the following section.

Condensation and Coupling Reactions for β-Keto Ester Formation

Condensation reactions are a cornerstone of β-keto ester synthesis. The Claisen condensation, in particular, is a classic and effective method. libretexts.orglibretexts.org In this reaction, an ester containing α-hydrogens acts as a nucleophile, attacking a second ester molecule that serves as the electrophile, resulting in the formation of a new carbon-carbon bond and a β-keto ester product. libretexts.orglibretexts.org

For the synthesis of α-fluoro-β-keto esters, a "crossed" Claisen condensation is employed. libretexts.org This involves the reaction between two different esters. A typical strategy would use a methyl fluoroacetate derivative as the nucleophilic component and a different carboxylate ester as the acylating agent or electrophile. To avoid complex mixtures of products, crossed Claisen reactions are most effective when one of the ester reactants does not have α-hydrogens. libretexts.org

Modern variations offer more control and broader applicability. These include:

Titanium-mediated Claisen condensations , which can provide improved yields and selectivities. organic-chemistry.org

C-acylation of ketene (B1206846) silyl (B83357) acetals . In this method, a ketene silyl acetal (B89532) derived from a fluoroacetate can be acylated with an acid chloride to produce the α-fluoro-β-keto ester. organic-chemistry.org

Decarboxylative Claisen condensation , which uses magnesium enolates of substituted malonic acid half oxyesters as pronucleophiles that react with various acyl donors, including carboxylic acids. organic-chemistry.org

These methods represent powerful tools for forging the essential β-keto ester functional group while incorporating the α-fluoro substituent.

Multicomponent Reaction Protocols for Complex Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. acs.org They allow for the rapid assembly of complex molecular scaffolds from simple starting materials.

In the context of fluorinated keto esters, an autocatalyzed three-component cyclization has been reported involving polyfluoroalkyl-3-oxo esters, methyl ketones, and alkyl amines. researchgate.net While not forming a simple acyclic product, this demonstrates the power of MCRs to incorporate the α-fluoro-β-keto ester motif into more complex heterocyclic systems in a single step. Such strategies are highly valuable for generating molecular diversity and are a frontier in modern organic synthesis.

Optimization and Scalability in Synthetic Procedures

Influence of Solvent Systems and Reaction Medium Engineering

The solvent is not merely an inert medium but an active participant that can influence reaction rates and outcomes. The choice of solvent is critical in the synthesis and fluorination of β-keto esters.

For fluorination reactions using electrophilic fluorinating agents like Selectfluor®, tetrahydrofuran (B95107) (THF) is a commonly used solvent. rsc.org In other related syntheses, chlorinated solvents such as dichloroethane (DCE) and dichloromethane (B109758) (DCM) have been employed. google.comacs.org In base-mediated condensation reactions, like the Claisen condensation, solvents like toluene (B28343) are often utilized. rsc.org The selection depends on the specific reagents and reaction type, with the goal of maximizing solubility of reactants while facilitating the desired chemical transformation.

Table 1: Solvents in α-Fluoro-β-Keto Ester Synthesis

| Reaction Type | Solvent(s) | Source |

|---|---|---|

| Electrophilic Fluorination | Tetrahydrofuran (THF) | rsc.org |

| Hydrofluorination (related) | Dichloroethane (DCE) | google.com |

| Oxidative Cyclization (related) | Dichloromethane (DCM) | acs.org |

| Claisen-type Condensation | Toluene | rsc.org |

Temperature and Time Parameter Studies for Reaction Efficiency

Temperature and reaction time are intrinsically linked parameters that must be carefully controlled to ensure efficient conversion to the desired product while minimizing side reactions.

Detailed studies on the synthesis of fluorinated β-keto imines, which are direct precursors to the keto esters, reveal a two-stage temperature profile. The initial reaction between the precursors is conducted at room temperature (25 °C) for approximately 6 to 7 hours. rsc.org Following this, the fluorinating agent (Selectfluor®) is added, and the reaction temperature is elevated to 50 °C for an additional 12 hours to complete the fluorination step. rsc.org

In other processes, such as the synthesis of related fluoroacrylates, an optimal temperature range of 100-120 °C was identified to maximize the formation of the desired product. google.com Temperatures below this range (e.g., 80 °C) resulted in no product formation, while higher temperatures (150 °C) led to the formation of undesired byproducts. google.com These findings underscore the necessity of precise temperature control for achieving high reaction efficiency.

Table 2: Optimized Temperature and Time Parameters

| Reaction Stage | Temperature | Time | Source |

|---|---|---|---|

| Imination (Precursor formation) | 25 °C | ~6-7 hours | rsc.org |

| Electrophilic Fluorination | 50 °C | 12 hours | rsc.org |

| Halofluorination (Related process) | 100-120 °C | Not specified | google.com |

Development of Gram-Scale and Potentially Industrial-Applicable Routes

The transition from laboratory-scale synthesis to gram-scale and potentially industrial-applicable production of this compound and its α-fluoro-β-keto ester analogs necessitates the development of safe, efficient, and scalable synthetic methodologies. Research in this area has focused on several key strategies, including direct fluorination using electrophilic reagents, deoxofluorination, and the exploration of catalytic systems to improve efficiency and reduce waste.

One of the most widely used electrophilic fluorinating agents for the synthesis of α-fluoro-β-keto esters is Selectfluor® (F-TEDA-BF4). nih.govrsc.org Its stability, ease of handling compared to gaseous fluorine, and commercial availability make it an attractive reagent for larger-scale applications. nih.gov Methodologies have been developed for the fluorination of β-keto esters using Selectfluor®, often in the presence of a catalyst. For instance, metal-catalyzed approaches, such as those employing titanium/TADDOL complexes, have shown promise in achieving high enantioselectivity, a critical factor for the synthesis of pharmaceutical intermediates. nih.gov Organocatalytic methods, including phase-transfer catalysis (PTC) with chiral quaternary ammonium (B1175870) salts, also present a scalable option for the enantioselective fluorination of β-keto esters. nih.govnih.gov

Recent advancements have also explored photoinduced syntheses, which are noted for their mild reaction conditions and potential for easy scale-up. rsc.orgrsc.org These methods can offer sustainable and efficient pathways to complex fluorinated molecules. rsc.orgrsc.org

For industrial applications, safety and the avoidance of hazardous reagents are paramount. A patent for the preparation of fluorinated β-keto esters highlights a process that avoids the use of sodium hydride, which is dangerous on a large scale due to the production of explosive hydrogen gas. google.com Instead, the patented process involves the reaction of a polyfluorocarboxylic acid anhydride (B1165640) or chloride with a carboxylic acid chloride in the presence of a tertiary amine. google.com

Another approach that has been investigated for semi-industrial scale is the deoxofluorination of β-keto esters using sulfur tetrafluoride (SF4). enamine.netthieme-connect.com While SF4 is a toxic and hazardous reagent, optimized conditions have been developed to improve safety and efficacy on a larger scale. enamine.netthieme-connect.com For example, the reaction of ethyl acetoacetate (B1235776) with SF4 in the presence of hydrogen fluoride (HF) has been successfully performed on a 100-gram scale, yielding the corresponding β,β-difluoro ester. thieme-connect.com

The following tables summarize key data from selected gram-scale and potentially industrial-applicable synthetic routes for α-fluoro-β-keto esters and their analogs.

Table 1: Gram-Scale and Potentially Industrial-Applicable Syntheses of α-Fluoro-β-Keto Ester Analogs

| Starting Material | Reagent(s) | Solvent | Scale | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| β-Keto esters | Selectfluor®, Ti/TADDOL complex | Not specified | Not specified | α-Fluoro-β-keto esters | 62-90% ee | nih.gov |

| β-Keto esters | N-fluorobenzenesulfonimide, Chiral quaternary ammonium salt (from cinchonine) | Not specified | Not specified | α-Fluoro-β-keto esters | Not specified | nih.gov |

| Polyfluorocarboxylic acid anhydride/chloride, Carboxylic acid chloride | Tertiary amine | Methylene chloride, Diethyl ether | Not specified | α-Alkyl-polyfluoro-β-keto ester | Not specified | google.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-Fluoro-β-keto ester |

| Selectfluor® (F-TEDA-BF4) |

| N-fluorobenzenesulfonimide |

| Sodium hydride |

| Sulfur tetrafluoride (SF4) |

| Hydrogen fluoride (HF) |

| Ethyl acetoacetate |

| Ethyl 3,3-difluorobutanoate |

Determination of Reaction Intermediates and Transition State Structures

The elucidation of reaction mechanisms hinges on the identification of transient species such as intermediates and the characterization of high-energy transition states. In the context of the synthesis of this compound derivatives, which are often prepared via electrophilic fluorination of the corresponding β-ketoester, several key intermediates have been proposed and, in some cases, spectroscopically observed.

The prevailing mechanism for the electrophilic fluorination of β-ketoesters involves the formation of an enolate or enol intermediate, which then acts as the nucleophile that attacks the electrophilic fluorine source. wikipedia.org The nature of this intermediate can vary depending on the reaction conditions, particularly the base and the catalyst used. In metal-catalyzed reactions, a metal enolate is a commonly proposed intermediate. For instance, in reactions catalyzed by palladium complexes, a bidentate coordination of the β-ketoester to the cationic palladium center is suggested to precede the fluorination step. nih.gov Similarly, titanium-TADDOLato catalysts are believed to form well-defined titanium enolates. acs.orgnih.gov

Organocatalytic approaches also proceed through distinct intermediates. For example, in reactions catalyzed by primary amines, a transient enamine intermediate is formed, which then reacts with the electrophilic fluorinating reagent. nih.gov The subsequent hydrolysis of the resulting iminium intermediate regenerates the catalyst and yields the α-fluorinated product. nih.gov

Transition state structures in these reactions are often proposed based on experimental observations and supported by computational studies. For electrophilic fluorination, the transition state is generally depicted as a three-centered, SN2-like arrangement where the enolate carbon attacks the fluorine atom of the reagent (e.g., N-fluorobenzenesulfonimide (NFSI) or Selectfluor®), leading to the cleavage of the N-F bond. wikipedia.org The geometry of this transition state is critical in determining the stereochemical outcome of the reaction, especially in enantioselective transformations.

Stereochemical Mechanism of Enantioselective Transformations

The synthesis of chiral α-fluoro-β-ketoesters, including derivatives of this compound, with high enantiomeric excess is a significant challenge that has been addressed through the development of various asymmetric catalytic systems. Understanding the stereochemical mechanism is paramount for optimizing these transformations.

In metal-catalyzed enantioselective fluorination, the chiral environment is created by a chiral ligand coordinated to the metal center. The stereochemical outcome is dictated by the facial selectivity of the electrophilic attack on the planar metal-enolate intermediate. For instance, in the palladium-catalyzed fluorination of β-ketophosphonates, a proposed mechanism involves the formation of a chiral palladium complex where the bulky groups of the chiral ligand (e.g., BINAP derivatives) block one face of the enolate, directing the incoming electrophilic fluorine reagent to the other face. nih.gov Similarly, for Ti-TADDOLato catalysts, a steric model combining X-ray data and molecular modeling has been proposed to explain the facial selectivity of the fluorination. acs.org

Organocatalytic systems also rely on creating a chiral environment around the substrate. In phase-transfer catalysis using chiral quaternary ammonium salts derived from cinchona alkaloids, the catalyst forms a chiral ion pair with the enolate of the β-ketoester. nih.govnih.gov This chiral ion pair then reacts with the electrophilic fluorinating agent, with the bulky structure of the catalyst shielding one face of the enolate. nih.gov In aminocatalysis, the chiral amine catalyst forms a chiral enamine intermediate. The stereoselectivity arises from the sterically controlled approach of the fluorinating agent to this intermediate. nih.gov

A dual-activation mechanism has been proposed for some thiourea-catalyzed enantioselective fluorinations. acs.org In this model, the thiourea (B124793) group of the catalyst activates the electrophilic fluorinating agent (e.g., NFSI) through hydrogen bonding, while the basic nitrogen atom of the catalyst interacts with the β-dicarbonyl compound. This dual activation orients the reactants in a specific manner within the chiral catalyst's framework, leading to a highly enantioselective C-F bond formation. acs.org

Kinetic Studies and Analysis of Rate-Determining Steps

Kinetic studies are instrumental in probing reaction mechanisms, providing insights into the species involved in the rate-determining step (RDS) of a reaction. For the fluorination of β-ketoester derivatives, kinetic analyses have helped to validate proposed mechanisms and quantify the reactivity of different fluorinating agents.

The mechanism of electrophilic fluorination has been a subject of debate, with possibilities including a polar SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org Kinetic isotope effect (KIE) studies have been employed to distinguish between these pathways. For the electrophilic fluorination of aromatic compounds, small deuterium (B1214612) KIE values (kH/kD ≈ 1) suggest that the C-H bond cleavage is not the rate-determining step, which is consistent with a polar SEAr mechanism where the formation of the sigma complex is rate-limiting. researchgate.net

In the context of fluorinating β-ketoesters, kinetic studies on related systems have shown that the rate of fluorination is often dependent on the concentrations of both the nucleophile (the enolate) and the electrophilic fluorinating agent. nih.gov This observation is consistent with a bimolecular rate-determining step, which aligns with the proposed SN2-like attack of the enolate on the N-F reagent. wikipedia.orgnih.gov

A quantitative reactivity scale for various electrophilic fluorinating reagents has been developed based on kinetic studies. worktribe.com These studies typically involve monitoring the reaction progress using techniques like UV/Vis spectrophotometry or NMR spectroscopy to determine the rate constants. nih.gov The relative rates provide a valuable measure of the electrophilicity of the N-F reagents and can guide the selection of the appropriate reagent for a specific transformation. For instance, studies on the fluorination of steroidal enol acetates have demonstrated a direct correlation between the rate of fluorination and the concentration of the N-F reagent, confirming a rate-limiting fluorination step. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering molecular-level insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are two powerful approaches that have been applied to study the reactions of this compound derivatives and related compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of reaction barriers. beilstein-journals.org For the enantioselective fluorination of β-ketoesters, DFT has been employed to support and refine proposed mechanistic models. acs.orgacs.org

These calculations can provide detailed geometries of transition state structures, helping to rationalize the observed stereochemical outcomes. For example, DFT calculations have been used to compare the energies of competing transition states leading to different enantiomers. acs.org In one study, DFT calculations revealed that the favored transition state, where the chiral backbone of an N-heterocyclic carbene (NHC) catalyst blocks one face of the dienolate intermediate, is significantly lower in energy than the disfavored one, thus explaining the high enantioselectivity observed. acs.org

DFT can also be used to investigate the role of catalysts and additives. For instance, calculations can shed light on how a catalyst coordinates to the substrate and activates it for the reaction. In studies of superelectrophilic activation, DFT has been used to analyze different mechanistic possibilities, such as multiple protonations of the reactants. rsc.org

The following table summarizes representative data from DFT calculations on related systems, illustrating the type of information that can be obtained:

| System | Computational Method | Key Finding | Reference |

| NHC-catalyzed fluorination | DFT | Favored transition state is 5.3 kcal/mol lower in energy than the disfavored one. | acs.org |

| Copper-catalyzed arylation-cyclization | DFT | The rate-determining step is the ring formation with a free energy barrier of 22.6 kcal/mol. | beilstein-journals.org |

| Superelectrophilic activation | DFT | Dicationic superelectrophiles lead to nearly barrier-free reactions. | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.comnih.gov MD simulations can be used to explore the conformational landscape of flexible molecules, such as catalysts and substrates, and to understand how their dynamics influence reactivity.

In the context of enantioselective catalysis, MD simulations can be used to study the conformational flexibility of the catalyst-substrate complex. This is particularly important for catalysts with flexible backbones, where multiple conformations may exist in equilibrium. By simulating the dynamic behavior of the complex, it is possible to identify the most populated conformations and to assess whether these are the ones that lead to the observed product.

MD simulations can also be used to study the entire reaction process, from the association of reactants to the dissociation of products. This approach, known as reactive MD, can provide a more complete picture of the reaction dynamics than static DFT calculations. For instance, MD simulations can reveal post-transition state bifurcations, where a single transition state can lead to multiple products. youtube.com Understanding these dynamic effects is crucial for accurately predicting product ratios in reactions with complex potential energy surfaces.

While specific MD simulation studies on this compound derivatives are not widely reported, the application of this technique to analogous systems, such as the study of peptide dynamics and interactions, demonstrates its potential for providing valuable insights into the conformational preferences and reactivity of these fluorinated compounds. nih.gov

Carbon-Carbon Bond Forming Reactions

The presence of a ketone and an α-fluoro-ester motif allows this compound to participate in a variety of carbon-carbon bond forming reactions. The acidic α-proton can be removed to generate a nucleophilic enolate, while the ketone's electrophilic carbonyl carbon is a target for nucleophiles.

The enolate of this compound can act as a nucleophile in directed aldol (B89426) reactions with various aldehydes and ketones. The stereochemical outcome of these reactions, which forms a new carbon-carbon bond and a β-hydroxy group, is of significant interest. While specific studies on this compound are not prevalent, the behavior of analogous α-fluoro-β-ketoesters provides insight into the expected reactivity.

The stereochemistry of the aldol addition is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. reddit.comlibretexts.org The geometry of the enolate (E or Z) plays a crucial role in determining the relative stereochemistry (syn or anti) of the aldol product. reddit.com Generally, Z-enolates lead to syn-aldol products, while E-enolates result in anti-aldol products. reddit.com The presence of the fluorine atom can influence the preferred enolate geometry and the stability of the transition states, thereby affecting the diastereoselectivity of the reaction.

For related α-fluoro-β-hydroxy esters, stereoselective synthesis can be achieved through Lewis acid-promoted aldol reactions of corresponding silyl enol ethers with aldehydes and ketones. sigmaaldrich.com Furthermore, dynamic kinetic asymmetric transformation (DyKAT) of racemic β-halo-α-keto esters via direct aldolization has been shown to produce fully substituted α-glycolic acid derivatives with high stereocontrol. scispace.com

| Reaction | Reactants | Key Features | Stereochemical Preference |

| Directed Aldol Reaction | Enolate of this compound + Aldehyde/Ketone | Forms a new C-C bond and a β-hydroxy group. | Controlled by enolate geometry (E/Z) via Zimmerman-Traxler transition state. reddit.comlibretexts.org |

| Lewis Acid Promoted Aldol | α-fluoro silyl enol ether + Aldehyde/Ketone | Yields α-fluoro-β-hydroxy esters in good to excellent yields. sigmaaldrich.com | Can provide high diastereoselectivity. sigmaaldrich.com |

Cycloaddition reactions offer powerful methods for the construction of cyclic systems. While specific examples involving this compound are limited, its functional groups suggest potential participation in several types of cycloadditions.

[2+2] Cycloaddition: The ketone carbonyl group can theoretically participate in photochemical [2+2] cycloadditions with alkenes to form oxetane (B1205548) rings (Paterno-Büchi reaction). youtube.com Additionally, related α,β-unsaturated trifluoromethylenones have been shown to undergo formal [2+2] cycloaddition reactions with ammonium enolates to generate β-lactones with high regio- and enantioselectivity. acs.org

Hetero-Diels-Alder Reaction: The carbonyl group of this compound can act as a dienophile in hetero-Diels-Alder ([4+2]) reactions with activated dienes to form dihydropyran rings. This reaction is often promoted by Lewis acids. youtube.com Studies on β,γ-unsaturated α-ketoesters have shown that they can undergo highly enantioselective inverse-electron-demand hetero-Diels-Alder reactions with dienes like cyclopentadiene, catalyzed by chiral copper complexes. nih.gov While the subject compound is not β,γ-unsaturated, this demonstrates the utility of the α-ketoester moiety in such transformations. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the dienophile. Research on α-fluoro α,β-unsaturated carbonyl compounds in Diels-Alder reactions has indicated that fluorine substitution can lower reactivity and alter diastereoselectivity compared to non-fluorinated analogues. nih.gov

| Cycloaddition Type | Potential Reactants | Product | Notes |

| [2+2] Cycloaddition | This compound + Alkene | Oxetane | Photochemically induced reaction. youtube.com |

| Hetero-Diels-Alder | This compound + Diene | Dihydropyran | The ketone acts as a heterodienophile. youtube.com |

The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. wikipedia.org The ketone group of this compound is susceptible to this transformation. The reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.org

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane. libretexts.org This intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

A key advantage of the Wittig reaction is that the double bond is formed specifically at the position of the original carbonyl group. libretexts.org The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides (with alkyl substituents) favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

| Reaction | Reactants | Intermediate | Product |

| Wittig Reaction | This compound + Phosphorus Ylide (R-CH=PPh₃) | Oxaphosphetane | Methyl 2-fluoro-3-(alkylidene)propanoate + Triphenylphosphine oxide |

In the Michael reaction, a nucleophile undergoes a 1,4- or conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comorganic-chemistry.org While this compound itself is not a Michael acceptor, its enolate, formed by deprotonation of the α-carbon, can serve as an excellent nucleophile (a Michael donor). libretexts.org

This enolate can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. libretexts.orgyoutube.com The reaction sequence involves the formation of the enolate, its conjugate addition to the acceptor to form a new carbon-carbon bond, and subsequent protonation to yield the final 1,5-dicarbonyl or related product. masterorganicchemistry.com The use of stable enolates, such as those derived from β-dicarbonyl compounds, is particularly effective in Michael additions. libretexts.org

| Role of Compound | Reaction Type | Reactants | Product Type |

| Michael Donor | Conjugate Addition | Enolate of this compound + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

Functional Group Interconversions and Derivatization

The functional groups of this compound allow for a range of derivatizations, with the conversion of the ketone to a hydroxyl group being a particularly valuable transformation.

The reduction of the ketone in this compound or its precursors provides access to α-fluoro-β-hydroxy acid derivatives, which are valuable chiral building blocks. A patented method describes the synthesis of Methyl 2-fluoro-3-hydroxypropionate from related starting materials, methyl fluoroacetate and dimethyl oxalate. google.com The process involves two main steps:

Generation of a sodium enolate intermediate under basic conditions.

Reaction of the enolate intermediate with formaldehyde (B43269) (or its polymer, paraformaldehyde) to yield the target Methyl 2-fluoro-3-hydroxypropionate. google.com

This transformation effectively reduces the carbonyl group that would be present in the target compound's precursor to a hydroxymethyl group.

Furthermore, highly stereoselective reductions of α-fluoro-β-ketoesters can be accomplished using enzymes. Commercially available ketoreductases (KREDs) have been employed for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, yielding optically pure syn or anti α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu This biocatalytic approach offers a powerful method for accessing specific stereoisomers of these valuable fluorinated synthons. alaska.edu

| Method | Reactants | Product | Key Feature |

| Chemical Reduction | Enolate precursor + Formaldehyde | Methyl 2-fluoro-3-hydroxypropionate | Two-step synthesis via an enolate intermediate. google.com |

| Biocatalytic Reduction | Racemic α-fluoro-β-ketoester + Ketoreductase (KRED) | Enantiopure α-fluoro-β-hydroxy ester | High stereoselectivity (syn or anti) through dynamic kinetic resolution. alaska.edu |

Transformation to α-Fluoro-β-Amino Acid Derivatives and Analogs

The conversion of β-keto esters into α-fluoro-β-amino acid derivatives represents a valuable synthetic transformation, providing access to a class of compounds with significant potential in medicinal chemistry and drug design. This compound serves as a key precursor for these structures through a sequence typically involving imine or enamine formation followed by reduction.

A primary pathway for this transformation is reductive amination . masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the ketone carbonyl group in this compound with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to afford the desired α-fluoro-β-amino ester. The choice of reducing agent is crucial for the success of this one-pot reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com

The general mechanism can be outlined as follows:

Imine/Enamine Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the ketone in this compound. Subsequent dehydration yields a C=N double bond, forming an imine or its tautomer, an enamine.

Reduction: A hydride reagent attacks the electrophilic carbon of the imine/enaminium ion, reducing the double bond to a single bond and establishing the new amine functionality.

This method allows for the synthesis of a wide array of N-substituted α-fluoro-β-amino acid derivatives by varying the amine used in the initial step. organic-chemistry.org Furthermore, stereoselective reduction of the intermediate, either by using chiral reducing agents or through enzymatic processes, can provide control over the stereochemistry at the newly formed β-amino center. Enzymatic reductions using ketoreductases or other enzymes have been successfully applied to related α-substituted β-keto esters, often proceeding with high diastereoselectivity and enantioselectivity. researchgate.net While direct enzymatic reductive amination of this compound is a specific area of research, the principles established with related substrates highlight the potential for developing highly stereocontrolled syntheses of chiral α-fluoro-β-amino acid analogs. researchgate.net

Transesterification Processes of β-Keto Esters

Transesterification is a fundamental and widely used reaction for converting one ester into another, and it holds particular utility for β-keto esters like this compound. This process is often preferred over saponification followed by re-esterification because the corresponding β-keto acids are prone to decarboxylation. A key feature of β-keto esters is that they can often be selectively transesterified in the presence of other ester types, such as simple alkyl esters or α-keto esters.

The reaction mechanism for the transesterification of β-keto esters can proceed through several pathways, often facilitated by a catalyst.

Enol Intermediate: A common mechanism involves the formation of an enol or enolate intermediate. The ability of the β-keto ester to enolize is crucial, and chelation of the two carbonyl oxygen atoms to a metal catalyst can facilitate this process.

Acylketene Intermediate: An alternative pathway involves the formation of a highly reactive acylketene intermediate.

A diverse range of catalysts can be employed to promote the transesterification of β-keto esters, including:

Acid Catalysts: Protic acids and Lewis acids are effective, though anhydrous conditions are typically required to prevent competitive hydrolysis of the ester.

Base Catalysts: Organic bases can be used to facilitate the reaction.

Enzymes: Lipases are known to catalyze transesterification under mild conditions.

Metal Salts: Various metal salts, such as those of manganese(II), have been shown to be efficient catalysts.

The table below summarizes various catalytic systems developed for the transesterification of β-keto esters, which are applicable to fluorinated analogs.

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Lewis Acid | Arylboronic Acids (e.g., 3-nitrobenzeneboronic acid) | Effective at low catalyst loadings (e.g., 2.5 mol%). Works for a broad range of alcohols (primary, secondary, tertiary, allylic, benzylic). | nih.gov |

| Metal Salts | Manganese(II) salts | Provides high chemoselectivity for β-keto esters under non-conventional (e.g., solvent-free) conditions. | rsc.org |

| Organocatalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A strong, non-nucleophilic base that can promote the reaction, often used in combination with other reagents. | General Knowledge |

| Biocatalyst | Lipases (e.g., from Candida antarctica) | Operates under mild, often solvent-free conditions, offering high selectivity and environmental benefits. | rsc.org |

This versatility allows for the conversion of this compound into a variety of other esters (e.g., ethyl, benzyl, or more complex alkyl esters), thereby modifying its properties and providing tailored intermediates for subsequent synthetic steps.

Formation of Enamino Aldehydes and Subsequent Cycloadditions

This compound, as a 1,3-dicarbonyl compound, can readily react with primary or secondary amines to form stabilized enamine derivatives. In this reaction, the amine selectively condenses with the more reactive ketone carbonyl group over the ester carbonyl. The resulting product is technically an enamino ester , a close analog to an enamino aldehyde, which possesses a nucleophilic β-carbon and an electrophilic α-carbon within a conjugated system.

The formation of the enamine proceeds via the addition of the amine to the ketone carbonyl, followed by the elimination of a water molecule. The presence of the electron-withdrawing ester and fluorine atom at the α-position significantly influences the electronic properties of the resulting enamine, making it a versatile intermediate for various chemical transformations, particularly cycloaddition reactions.

These fluorinated enamino esters can participate as electron-rich olefins in cycloaddition reactions to construct various carbo- and heterocyclic ring systems. Depending on the reaction partner, they can engage in several types of cycloadditions:

[3+2] Cycloadditions: Reaction with 1,3-dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocycles.

[4+2] Cycloadditions (Diels-Alder Reactions): The enamine can act as the dienophile, reacting with various dienes. Alternatively, if the enamine itself is part of a larger conjugated system, it could potentially function as the diene component.

[3+3] Cycloadditions: Sequential Michael addition and cyclization reactions involving β,γ-unsaturated α-ketoesters (related structures) and 1,3-dicarbonyl compounds have been used to synthesize six-membered rings. nih.gov This strategy highlights the potential of using enamine derivatives of this compound in similar annulation strategies.

The reactivity of the enamine intermediate in these cycloadditions is tunable based on the substituent on the nitrogen atom and the specific reaction conditions employed, offering a powerful tool for building molecular complexity from a simple fluorinated precursor.

Rearrangements and Isomerization Reactions

Base-Catalyzed Stereospecific Isomerization of Related Fluorinated Intermediates

The α-carbon of this compound is a stereocenter, and its configuration can be susceptible to isomerization, particularly under basic conditions, due to the acidity of the α-proton. While studies on this specific molecule are not widely reported, research on related fluorinated intermediates provides significant insight into the mechanisms governing such transformations.

A notable example is the base-catalyzed stereospecific isomerization of fluorinated allylic ethers. This reaction proceeds without the need for transition metals and relies on a catalytic amount of a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The key findings from these studies are highly relevant to understanding potential isomerization in α-fluoro-β-keto esters.

The proposed mechanism involves several key steps:

Rate-Limiting Deprotonation: The reaction is initiated by the deprotonation of the substrate by the base.

Ion-Pair Formation: The deprotonation results in the formation of an intimate ion pair between the resulting allylic anion and the protonated base (the conjugate acid).

Stereospecific Proton Transfer: The stereochemical information from the starting material is efficiently transferred to the product. This is achieved through a structured transition state where the proton is returned to a different position on the anion before the ion pair dissociates. This efficient transfer of chirality ensures the stereospecificity of the isomerization.

This mechanism demonstrates that even without a metal catalyst, a highly organized, stereospecific rearrangement is possible through ion-pairing. For a molecule like this compound, which can form a stabilized enolate upon deprotonation, basic conditions could lead to epimerization at the α-carbon. If a chiral base is used or if other chiral elements are present, it is conceivable that a diastereoselective or enantioselective isomerization could be achieved, transforming one stereoisomer into another. This highlights the importance of controlling pH and the choice of base when handling optically active α-fluoro-β-keto esters to either preserve stereochemical integrity or to deliberately invert a stereocenter.

Advanced Applications of Methyl 2 Fluoro 3 Oxopropanoate in Complex Molecular Synthesis

Strategic Utility as Chiral and Achiral Building Blocks in Organic Synthesis

Methyl 2-fluoro-3-oxopropanoate serves as a versatile precursor in both chiral and achiral synthesis. Its inherent reactivity allows for the introduction of fluorine into a variety of molecular scaffolds, a feature of significant interest in medicinal and materials chemistry. As an achiral building block, it can be utilized in reactions such as cyclocondensations to produce fluorinated heterocyclic compounds. For instance, it is used in the preparation of fluorophenol derivatives. chemicalbook.com

The prochiral center at the C2 position also presents an opportunity for asymmetric synthesis, enabling the creation of stereochemically defined, fluorine-containing molecules. Through the use of chiral auxiliaries or catalysts, enantiomerically enriched or pure products can be obtained. These chiral fluorinated compounds are of particular importance in the development of pharmaceuticals, where stereochemistry often dictates biological activity.

Contributions to Pharmaceutical and Medicinal Chemistry Research

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles. This compound provides a readily available source of a fluorinated three-carbon unit, making it a key player in the synthesis of various biologically active molecules.

Precursors for the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. nih.gov Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to build complex molecular architectures. The fluorine atom, ester, and ketone functionalities allow for a diverse range of transformations, including nucleophilic and electrophilic reactions, reductions, and cyclizations.

One of the most significant applications of this compound is in the synthesis of fluorinated nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. mdpi.commdpi.com The synthetic pathways to these analogs often involve the coupling of a fluorinated sugar moiety with a nucleobase. nih.gov this compound can be elaborated into the necessary fluorinated sugar precursors through a series of stereocontrolled reactions.

Strategies for Modulating Pharmacokinetic and Pharmacodynamic Properties through Fluorine Introduction

The incorporation of fluorine into drug molecules is a widely employed strategy to enhance their metabolic stability, binding affinity, and membrane permeability. nih.gov Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the drug's half-life. nih.gov

The use of this compound allows for the precise installation of fluorine at a key position within a molecule. This strategic placement can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles. nih.gov The introduction of fluorine can also impact the conformation of a molecule, potentially leading to a more favorable binding orientation with its target enzyme or receptor, thus enhancing its pharmacodynamic properties. mdpi.com

Synthesis of Fluorinated Nucleoside and Nucleotide Analogs with Antiviral and Anticancer Potential

Fluorinated nucleoside and nucleotide analogs represent a critically important class of therapeutic agents. nih.govnih.gov These compounds function by mimicking natural nucleosides and interfering with the replication of viral or cancerous cells. youtube.com The presence of a fluorine atom can significantly enhance their potency and selectivity. mdpi.com

This compound serves as a valuable starting material for the synthesis of the fluorinated sugar components of these analogs. nih.gov For example, it can be converted into 2-deoxy-2-fluoro-ribose derivatives, which are key components of several antiviral and anticancer drugs. The synthesis typically involves a series of reductions, protections, and stereoselective glycosylation reactions to couple the fluorinated sugar with various nucleobases. nih.gov The resulting fluorinated nucleosides can then be phosphorylated to yield the corresponding nucleotides, which are the active forms of the drugs.

Several fluorinated nucleoside analogs have been approved for clinical use and have demonstrated significant efficacy in treating a range of diseases, including HIV, hepatitis B and C, and various cancers. mdpi.comnih.gov The ability to synthesize these complex molecules efficiently and stereoselectively is a testament to the power of modern organic synthesis, with building blocks like this compound playing a crucial role.

Table 1: Examples of Fluorinated Nucleoside Analogs and their Applications

| Compound | Therapeutic Application |

| Gemcitabine | Anticancer |

| Sofosbuvir | Antiviral (Hepatitis C) |

| Emtricitabine | Antiviral (HIV) |

| Clofarabine | Anticancer |

Design and Synthesis of Fluorinated Enzyme Inhibitors and Probes

The unique properties of fluorine make it an invaluable tool in the design of enzyme inhibitors and probes. Fluorine's high electronegativity can be exploited to create potent inhibitors that form stable, often covalent, adducts with enzyme active sites. nih.gov this compound can be used to synthesize fluorinated ketones, which are known to be effective inhibitors of serine and cysteine proteases. nih.gov

Furthermore, the fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. nih.gov This allows for the use of ¹⁹F NMR spectroscopy to study enzyme-inhibitor interactions and to probe the local environment of the fluorine atom within the active site. By incorporating a fluorine atom into a substrate or inhibitor using this compound, researchers can gain valuable insights into enzyme mechanisms and binding modes. This information is crucial for the rational design of more potent and selective inhibitors.

Role in Agrochemical Development and Optimization

The principles of using fluorinated compounds to enhance biological activity are not limited to pharmaceuticals. In the agrochemical industry, the introduction of fluorine into pesticides and herbicides can lead to increased efficacy, selectivity, and environmental stability. epo.org this compound serves as a valuable building block for the synthesis of novel fluorinated agrochemicals.

The presence of a fluorine atom can improve the uptake and transport of the active ingredient within the target pest or plant. It can also enhance the compound's resistance to metabolic degradation, leading to a longer-lasting effect. By utilizing this compound, agrochemical researchers can systematically explore the effects of fluorination on the performance of their compounds, leading to the development of more effective and environmentally benign crop protection solutions. For example, derivatives of 3-fluoro-2-oxo-3-phenylpropionic acid have been synthesized and shown to be potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plants. nih.gov

Emerging Applications in Specialty Polymer and Advanced Materials Science

This compound is gaining significant attention as a key intermediate in the synthesis of advanced fluorinated polymers. Its primary role in this field is as a precursor to Methyl 2-fluoroacrylate (MFA), a monomer that can be polymerized to create materials with exceptional properties. The incorporation of fluorine, facilitated by the use of this compound, imparts characteristics such as enhanced thermal stability, chemical resistance, and specific optical properties to the resulting polymers, making them suitable for a range of high-performance applications.

The synthesis of MFA from this compound is a critical step that opens the door to its use in polymer science. This conversion allows for the introduction of the desirable fluoroacrylate functionality into a polymer chain. The resulting polymers, poly(methyl 2-fluoroacrylate) and its copolymers, are at the forefront of research in specialty materials.

One of the most promising areas of application for polymers derived from this compound is in the development of advanced coatings. The presence of fluorine in the polymer backbone leads to low surface energy, which translates to excellent hydrophobicity and oleophobicity. This "non-stick" quality is highly desirable for creating self-cleaning and anti-fouling surfaces. Furthermore, the strong carbon-fluorine bond contributes to the high thermal stability and chemical resistance of these coatings, protecting the underlying materials from harsh environmental and chemical conditions.

In the realm of advanced optical materials, polymers derived from this fluorinated precursor are also showing significant promise. Fluorinated polymers are known to exhibit a low refractive index, a property that is crucial for the manufacturing of optical fibers and other optical components. By precisely controlling the fluorine content in the polymer through the use of monomers like MFA, it is possible to tailor the refractive index for specific optical applications.

The versatility of this compound as a building block also extends to the creation of other specialty polymers. Through copolymerization of its derivative, MFA, with other monomers, a wide array of materials with tailored properties can be synthesized. These copolymers can be designed to have specific mechanical, thermal, and chemical properties, making them suitable for use as high-performance sealants, elastomers, and in other demanding industrial applications.

Research Findings on Polymers Derived from this compound Precursors

The following table summarizes the key properties and potential applications of fluoropolymers synthesized using Methyl 2-fluoroacrylate (MFA), a direct derivative of this compound.

| Property | Description | Relevance to Advanced Materials |

| Chemical Resistance | The strong carbon-fluorine bonds in the polymer backbone provide high resistance to solvents, acids, and bases. | Development of durable coatings and linings for chemical processing equipment and protective gear. |

| Thermal Stability | Fluorinated polymers exhibit high resistance to thermal degradation, maintaining their structural integrity at elevated temperatures. | Use in high-temperature applications such as in the automotive and aerospace industries for seals, gaskets, and wire insulation. |

| Low Refractive Index | The presence of fluorine lowers the refractive index of the polymer. | Essential for the production of optical fibers, anti-reflective coatings, and other advanced optical components. |

| Low Surface Energy | Results in hydrophobic and oleophobic surfaces with non-stick characteristics. | Creation of self-cleaning surfaces, anti-fouling coatings for marine applications, and stain-resistant textiles. |

| Biocompatibility | Some fluorinated polymers show good biocompatibility. | Potential use in biomedical devices, drug delivery systems, and medical implants. |

Advanced Spectroscopic and Structural Characterization Techniques for Fluorinated β Keto Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of fluorinated organic compounds in solution. nih.govaiinmr.com By examining the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed. For methyl 2-fluoro-3-oxopropanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment. The presence of a fluorine atom introduces characteristic spin-spin couplings that provide valuable structural information. thermofisher.com

High-Resolution ¹H NMR for Proton Connectivity and Stereochemical Assignment

High-resolution proton (¹H) NMR spectroscopy is the initial step in the structural analysis of this compound. It provides information about the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns due to spin-spin coupling with neighboring nuclei. mnstate.edu

In the ¹H NMR spectrum of this compound, two main signals are expected: one for the methyl ester protons (-OCH₃) and another for the methine proton (CHF). The methyl protons would appear as a singlet, as they have no adjacent protons to couple with. The methine proton, however, will be split into a doublet by the adjacent fluorine atom (²JH-F coupling). The magnitude of this coupling constant provides evidence for the through-bond interaction between the proton and the fluorine atom. researchgate.net The presence of keto-enol tautomerism, common in β-keto esters, can also be investigated using ¹H NMR by observing distinct signals for the keto and enol forms. thermofisher.comacs.org

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~5.5 | d | ~48 | 1H | CHF |

| ~3.8 | s | - | 3H | OCH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹³C NMR for Carbon Backbone Analysis and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edulibretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

For this compound, distinct signals would be observed for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the carbon atom bearing the fluorine (CHF), and the methyl ester carbon (-OCH₃). The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. sapub.org The carbonyl carbons will also show smaller two-bond carbon-fluorine couplings (²JC-F).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment |

| ~195 | d | ~25 | C=O (Ketone) |

| ~165 | d | ~20 | C=O (Ester) |

| ~90 | d | ~200 | CHF |

| ~53 | s | - | OCH₃ |

Note: The chemical shifts and coupling constants are approximate and can vary.

¹⁹F NMR for Fluorine Environment and Spin-Spin Couplings with Heteronuclei

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. aiinmr.comwikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with excellent signal-to-noise ratios. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. thermofisher.com

In the ¹⁹F NMR spectrum of this compound, a single signal is expected. This signal will be split into a doublet due to coupling with the adjacent methine proton (²JF-H). The observation of this coupling confirms the connectivity between the fluorine and the proton. Long-range couplings to the carbonyl carbons may also be observable under high-resolution conditions. wikipedia.org

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-200 | d | ~48 | CF H |

Note: The chemical shift is referenced to a standard, typically CFCl₃, and can vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete bonding network of a molecule. sdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would not show any cross-peaks as there are no vicinal protons. However, in more complex fluorinated β-keto esters, COSY is crucial for identifying coupled proton systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, and the methyl proton signal to the methyl carbon signal. This provides a direct link between the ¹H and ¹³C NMR data.

Analysis of Through-Space Spin-Spin Couplings (¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preferences

In addition to through-bond couplings, spin-spin couplings can also occur through space, a phenomenon known as the Nuclear Overhauser Effect (NOE) in ¹H NMR. For fluorinated compounds, through-space ¹H-¹⁹F and ¹³C-¹⁹F couplings can also be observed. nih.govanu.edu.au These interactions are distance-dependent and can provide valuable insights into the conformational preferences of the molecule. For instance, the observation of a through-space coupling between the fluorine atom and the methyl protons would suggest a conformation where these groups are in close proximity.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov For this compound, mass spectrometry would be used to confirm the molecular formula and to propose a fragmentation mechanism.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is a fingerprint of the molecule's structure.

Common fragmentation pathways for β-keto esters include α-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com For this compound, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the loss of carbon monoxide (CO), and cleavage of the C-C bond between the two carbonyl groups. The presence of the fluorine atom will influence the fragmentation pattern, and the masses of the resulting fragments will be indicative of which part of the molecule they originate from.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 134 | [M]⁺• (Molecular Ion) |

| 103 | [M - OCH₃]⁺ |

| 75 | [M - CO - OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is used to determine its exact mass, which can then be compared to the theoretically calculated mass. This comparison, typically requiring accuracy to within a few parts per million (ppm), serves as a definitive confirmation of the molecular formula.

The theoretical exact mass of this compound (C₄H₅FO₃) is calculated by summing the masses of its constituent isotopes.

Theoretical Exact Mass Calculation for this compound (C₄H₅FO₃)

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |

| Total | 120.022273 |

An experimentally determined HRMS value that matches this theoretical mass provides strong evidence for the successful synthesis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like β-keto esters. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to reveal characteristic neutral losses.

Expected ESI-MS Fragmentation of this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 121.0296 | Protonated molecule |

| [M+Na]⁺ | 143.0116 | Sodium adduct |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. This is not uncommon for a relatively small, non-chiral molecule that may be a liquid at room temperature.

However, for chiral derivatives of fluorinated β-keto esters, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each chiral center. Furthermore, in cases where crystalline derivatives can be prepared, this technique provides invaluable insights into the solid-state conformation, including the orientation of the fluoro, keto, and ester functionalities, as well as any intermolecular interactions such as hydrogen bonding.

Chromatographic Methods for Purity Assessment and Isolation of Target Compounds

Chromatographic techniques are fundamental to the synthesis of this compound, both for monitoring the progress of a reaction and for the purification of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin layer chromatography is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. By comparing the retention factor (Rƒ) of the spots corresponding to the starting materials and the product, the extent of the reaction can be assessed. The disappearance of starting material spots and the appearance of a new product spot indicate a successful transformation.

Column Chromatography for Product Purification

Following the completion of a reaction, column chromatography is the standard technique for the purification of the desired product from unreacted starting materials, byproducts, and other impurities. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (mobile phase) is passed through the column to elute the different components at different rates based on their polarity.

For the purification of a moderately polar compound like this compound, a typical solvent system would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the mobile phase is optimized to achieve good separation between the product and any impurities.

Typical Chromatographic Conditions for the Purification of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction Monitoring |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Product Purification |

Future Research Directions and Uncharted Territories in Methyl 2 Fluoro 3 Oxopropanoate Chemistry

Development of Novel and Environmentally Benign Fluorination Reagents and Catalysts

The synthesis of α-fluorinated β-keto esters like Methyl 2-fluoro-3-oxopropanoate has traditionally relied on various fluorinating agents. However, the future of this field is geared towards the development of reagents and catalysts that are not only efficient but also environmentally benign.